

Benzyl 3-formylpiperidine-1-carboxylate

molecular weight and formula

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Compound of Interest

Compound Name: *Benzyl 3-formylpiperidine-1-carboxylate*

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An In-depth Technical Guide to **Benzyl 3-formylpiperidine-1-carboxylate**

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **Benzyl 3-formylpiperidine-1-carboxylate**, a key synthetic intermediate in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and critical applications, grounding all information in established scientific principles and methodologies.

Core Compound Identification and Properties

Benzyl 3-formylpiperidine-1-carboxylate is a heterocyclic building block valued for its utility in constructing more complex molecular architectures. The presence of a reactive aldehyde group on the piperidine ring, which is itself protected by a benzyl carbamate (Cbz or Z group), makes it a versatile precursor for a wide range of pharmaceutical targets.

The Cbz protecting group is instrumental; it deactivates the piperidine nitrogen, preventing its interference in reactions targeting the aldehyde, yet it can be readily removed under specific conditions (e.g., hydrogenolysis) later in a synthetic sequence. This strategic protection is fundamental to its role as an intermediate.

Table 1: Physicochemical Properties of **Benzyl 3-formylpiperidine-1-carboxylate**

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₇ NO ₃	[1][2]
Molecular Weight	247.29 g/mol	[1][2][3]
IUPAC Name	benzyl (3S)-3-formylpiperidine-1-carboxylate	[2]
Synonyms	3-Formyl-piperidine-1-carboxylic acid benzyl ester, 1-N-Z-3-Formylpiperidine, Cbz-3-formylpiperidine	[1][2]
CAS Number	201478-72-0 (racemic), 405063-39-0 ((S)-enantiomer)	[1][2]
Appearance	Low melting solid or colorless liquid	[1]
Storage Conditions	Store at 0-8°C; for long-term stability, store under an inert atmosphere at -20°C.	[1][4]

Synthesis Protocol: A Validated Approach

The synthesis of **Benzyl 3-formylpiperidine-1-carboxylate** is typically achieved through the controlled oxidation of the corresponding primary alcohol, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. This precursor is commercially available or can be synthesized from 3-piperidinemethanol.

The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild, selective oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation are preferred. The protocol below details a synthesis using DMP, a widely trusted method due to its high yields, mild reaction conditions, and compatibility with a variety of functional groups.

Experimental Protocol: Dess-Martin Oxidation

Objective: To synthesize **Benzyl 3-formylpiperidine-1-carboxylate** from Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Materials:

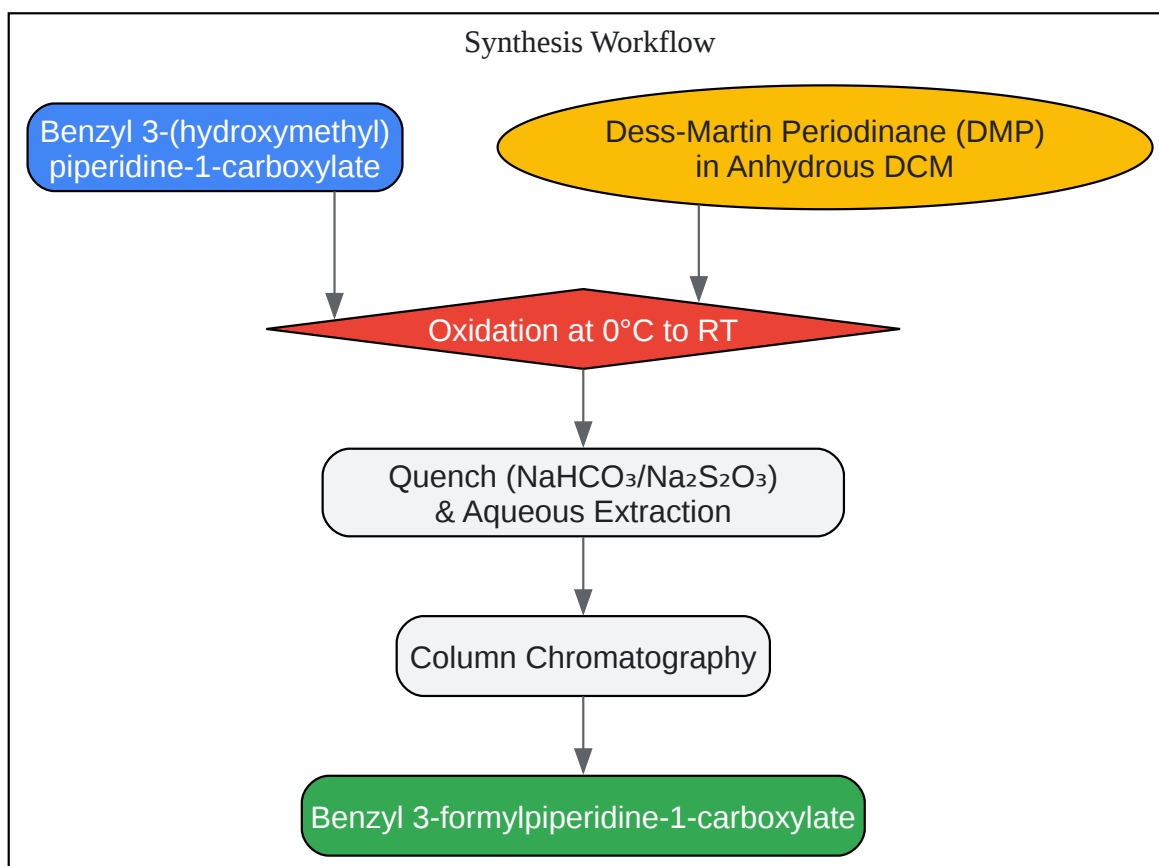
- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)
- Dess-Martin Periodinane (DMP) (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Magnesium sulfate (MgSO_4), anhydrous
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N_2 or Ar)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere, dissolve Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM.
- **Addition of Oxidant:** Cool the solution to 0°C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup - Quenching:** Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO_3 and a solution of $\text{Na}_2\text{S}_2\text{O}_3$. Stir vigorously for 30 minutes until the solution becomes clear. Trustworthiness Note: This step neutralizes the acetic acid byproduct from the DMP and reduces any remaining oxidant, ensuring a clean extraction.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

- Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 . Filter the solution and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure **Benzyl 3-formylpiperidine-1-carboxylate**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Benzyl 3-formylpiperidine-1-carboxylate**.

Application in Drug Discovery and Development

The N-benzyl piperidine (N-BP) motif and its derivatives are foundational in modern drug discovery.[5] The piperidine ring is a saturated heterocycle that can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets.[6]

Role as a Versatile Synthetic Intermediate

Benzyl 3-formylpiperidine-1-carboxylate is a crucial intermediate for synthesizing a wide array of bioactive molecules.[1] Its aldehyde functionality serves as a handle for various chemical transformations, including:

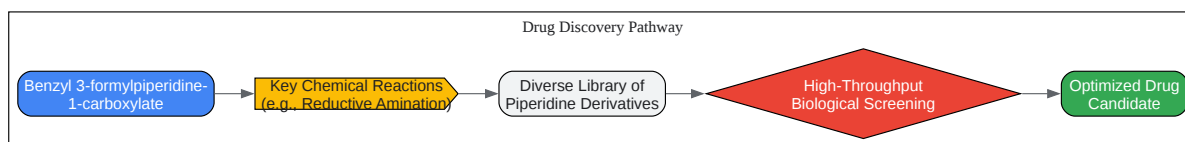
- Reductive Amination: To introduce substituted amine side chains, forming new C-N bonds.
- Wittig Reactions: To form alkenes, extending the carbon skeleton.
- Aldol Condensations: To create α,β -unsaturated systems.

These transformations allow medicinal chemists to systematically modify the core structure to optimize pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5]

Therapeutic Relevance

Piperidine derivatives are integral to drugs targeting the central nervous system (CNS), including treatments for neurological and psychiatric disorders.[1] A prominent example is Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, which features a related N-benzylpiperidine core.[7] The structural motif is frequently used to fine-tune efficacy and physicochemical properties in drug candidates.[5][7] The introduction of chiral piperidine scaffolds can enhance biological activity, improve pharmacokinetics, and reduce toxicity.[6]

Logical Flow from Intermediate to Drug Candidate



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Caption: Role of the intermediate in the drug discovery pipeline.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of **Benzyl 3-formylpiperidine-1-carboxylate** is essential. While a specific safety data sheet (SDS) may vary by supplier, general precautions for related aldehydes and piperidine derivatives should be followed.

Table 2: Handling and Safety Recommendations

Aspect	Recommendation	Source(s)
Personal Protective Equipment (PPE)	Wear chemical safety goggles (conforming to EN 166), protective gloves, and a lab coat.	[8][9]
Ventilation	Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any vapors.	[8]
Handling	Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.	[8][9][10]
Storage	Keep the container tightly sealed in a dry, cool, and well-ventilated place. For long-term storage, refrigeration (0-8°C) is recommended.	[1][8]
First Aid (Eyes)	Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.	[9]
First Aid (Skin)	Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.	[9]

Conclusion

Benzyl 3-formylpiperidine-1-carboxylate is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, coupled with the strategic placement of a reactive aldehyde and a stable protecting group, provides a reliable and versatile platform for the synthesis of novel piperidine-based therapeutics. Understanding

its properties, synthesis, and safe handling is paramount for any research program aiming to leverage this valuable building block in the quest for new medicines.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. (S)-Benzyl 3-formylpiperidine-1-carboxylate | C₁₄H₁₇NO₃ | CID 40429397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 138163-08-3|Benzyl 4-formylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.es [fishersci.es]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [guidechem.com]
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